molecular formula C9H6F3NS2 B11807359 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole

2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11807359
M. Wt: 249.3 g/mol
InChI Key: XFDVSQYHIQZXPF-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is a chemical compound with a unique structure that includes both a trifluoromethyl group and a methylthio group attached to a benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . The reaction conditions often include the use of a base and a suitable solvent, and the process can be carried out at room temperature or under mild heating.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell division by targeting the FtsZ protein, disrupting its polymerization and Z-ring formation . In other applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both a trifluoromethyl group and a methylthio group on the benzo[d]thiazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H6F3NS2

Molecular Weight

249.3 g/mol

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NS2/c1-14-8-13-7-5(9(10,11)12)3-2-4-6(7)15-8/h2-4H,1H3

InChI Key

XFDVSQYHIQZXPF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2S1)C(F)(F)F

Origin of Product

United States

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